1,1'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)
Overview
Description
1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is a chemical compound with the molecular formula C11H16N4O4. It is characterized by the presence of two imidazolidine-2,4-dione rings connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-methylenebis(5,5-dimethylimidazolidine-2,4-dione) typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides and other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various imide derivatives, reduced forms of the compound, and substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1,1’-methylenebis(5,5-dimethylimidazolidine-2,4-dione) involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The compound’s reactivity allows it to form covalent bonds with biological molecules, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: This compound is similar in structure but contains iodine atoms instead of a methylene bridge.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Another similar compound with bromine atoms replacing the methylene bridge.
Uniqueness
1,1’-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific applications where the methylene bridge’s reactivity is advantageous .
Properties
IUPAC Name |
1-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-10(2)6(16)12-8(18)14(10)5-15-9(19)13-7(17)11(15,3)4/h5H2,1-4H3,(H,12,16,18)(H,13,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFVMMHIMRQJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CN2C(=O)NC(=O)C2(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352025 | |
Record name | 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-92-4 | |
Record name | 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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